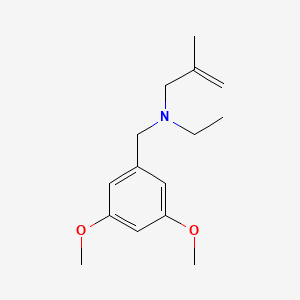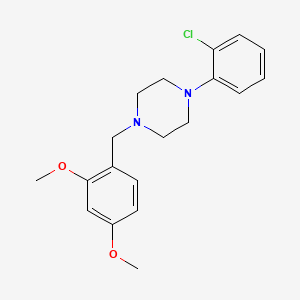
1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a compound that belongs to the class of heterocyclic compounds. It is also known as EPTT and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
EPTT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. EPTT has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.
作用機序
The mechanism of action of EPTT is not fully understood. However, it is believed that EPTT acts by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. EPTT may also act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
EPTT has been shown to have minimal toxicity and is considered safe for use in scientific research. It has been shown to have low cytotoxicity and does not cause significant damage to cells. EPTT has also been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
EPTT has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. EPTT is also relatively inexpensive compared to other compounds used in scientific research. However, EPTT has some limitations. It is insoluble in water, which can limit its use in certain experiments. EPTT also has limited solubility in organic solvents, which can affect its effectiveness in certain applications.
将来の方向性
There are several future directions for research on EPTT. One area of interest is the development of new synthesis methods to improve the yield and purity of EPTT. Another area of interest is the study of the mechanism of action of EPTT to better understand how it inhibits the growth of microorganisms. Additionally, EPTT could be studied for its potential use in biomedical applications, such as drug delivery systems or as a therapeutic agent for certain diseases.
Conclusion
In conclusion, 1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a compound that has potential applications in scientific research. It has been extensively studied for its antimicrobial, antifungal, and antiviral properties. EPTT has several advantages for use in lab experiments, but also has some limitations. Future research on EPTT could lead to the development of new synthesis methods and new applications in biomedical research.
合成法
The synthesis of EPTT involves the reaction of 2-ethylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of triethylamine. The resulting product is EPTT, which is a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity of EPTT.
特性
IUPAC Name |
1-(2-ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-2-15-7-3-4-8-16(15)21-13-20(12-19-17(21)22)11-14-6-5-9-18-10-14/h3-10H,2,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGBFUMRYLTPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)





![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)